

Technical Guide: 2-Methoxy-4-propylphenol-d3

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Compound of Interest

Compound Name: 2-Methoxy-4-propylphenol-d3

Cat. No.: B12362684

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Introduction

This technical guide provides an in-depth overview of 2-Methoxy-4-propylphenol, with a special focus on the utility of its deuterated isotopologue, **2-Methoxy-4-propylphenol-d3**. While a specific CAS number for **2-Methoxy-4-propylphenol-d3** is not readily available in public databases, this document compiles the technical data for the non-deuterated compound and elucidates the role of the deuterated form in quantitative analysis.

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a phenolic compound with applications in the flavor and fragrance industry and as a research chemical.[1] Its deuterated analog, **2-Methoxy-4-propylphenol-d3**, serves as an ideal internal standard for mass spectrometry-based quantification.[2][3][4]

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[3] These isotopically labeled compounds are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[4][5] However, they are distinguishable by their higher mass-to-charge ratio (m/z). By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample extraction, injection volume, and instrument response, thereby enabling highly accurate and precise quantification of the target analyte.[2][3][4]



Core Data Presentation

The following tables summarize the key quantitative data for 2-Methoxy-4-propylphenol (CAS: 2785-87-7).

Chemical Identifiers

Identifier	Value
CAS Number	2785-87-7
Molecular Formula	C10H14O2
Molecular Weight	166.22 g/mol
InChI Key	PXIKRTCSSLJURC-UHFFFAOYSA-N
Synonyms	Dihydroeugenol, 4-Propylguaiacol

Physicochemical Properties

Property	Value
Appearance	Colorless liquid
Boiling Point	125-126 °C at 14 mmHg
Density	1.038 g/mL at 25 °C
Refractive Index	n20/D 1.522
Water Solubility	0.89 g/L (Predicted)
logP	2.87 (Predicted)

Experimental Protocols

The following is a representative protocol for the quantification of a phenolic compound, such as 2-Methoxy-4-propylphenol, in a complex matrix (e.g., human plasma) using GC-MS with a deuterated internal standard. This protocol is a composite of established methods for phenolic compound analysis.



Objective: To quantify the concentration of 2-Methoxy-4propylphenol in human plasma. Materials:

- Human plasma sample
- · 2-Methoxy-4-propylphenol analytical standard
- 2-Methoxy-4-propylphenol-d3 internal standard solution (of known concentration)
- Ethyl acetate (HPLC grade)
- 0.5 M Hydrochloric acid (HCl)
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Nitrogen gas supply
- Vortex mixer
- Centrifuge
- · Heating block
- · GC-MS system

Methodology:

- Sample Preparation:
 - Pipette 300 μL of the human plasma sample into a 1.5 mL microcentrifuge tube.
 - Add a precise volume of the 2-Methoxy-4-propylphenol-d3 internal standard solution to the plasma sample.
 - Acidify the sample to a pH of approximately 2.0 by adding 0.5 M HCl.
 - Add 500 μL of ethyl acetate to the tube.



- Vortex the mixture vigorously for 1 minute to extract the phenolic compounds into the organic layer.
- Centrifuge the sample for 10 minutes to separate the layers.
- Carefully transfer the upper ethyl acetate layer to a clean tube.
- Repeat the extraction process two more times, pooling the ethyl acetate fractions.
- Derivatization:
 - Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.
 - To the dried residue, add 50 μL of BSTFA + 1% TMCS.
 - Seal the tube and heat at 70 °C for 4 hours to form the trimethylsilyl (TMS) derivatives of the phenols. This step increases the volatility of the compounds for GC analysis.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Gas Chromatography (GC) Conditions (Typical):
 - Column: DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 μm film thickness)
 - Carrier Gas: Helium
 - Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min, then to 310 °C at 20 °C/min, and hold for 6 minutes.
 - Mass Spectrometry (MS) Conditions (Typical):
 - Ionization Mode: Electron Impact (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor: Monitor the characteristic ions for the TMS derivatives of 2-Methoxy-4-propylphenol and 2-Methoxy-4-propylphenol-d3.

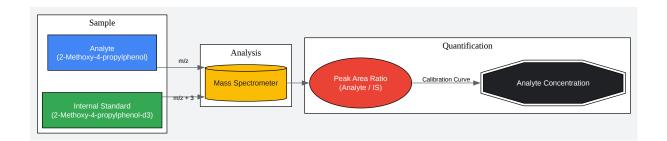


· Quantification:

- Create a calibration curve by preparing standards with known concentrations of 2-Methoxy-4-propylphenol and a constant concentration of the 2-Methoxy-4-propylphenold3 internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and the unknown sample.
- Determine the concentration of 2-Methoxy-4-propylphenol in the unknown sample by interpolating from the calibration curve.

Mandatory Visualization

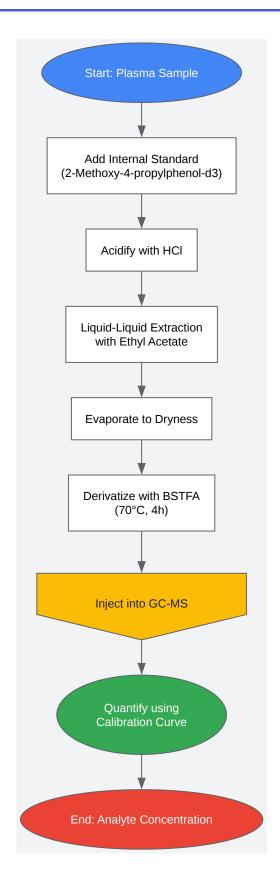
The following diagrams illustrate key concepts and workflows relevant to the use of **2-Methoxy-4-propylphenol-d3** in a research setting.



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Caption: Logic of quantification using a deuterated internal standard.





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Caption: Experimental workflow for phenolic compound analysis.



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